molecular formula C17H14Cl2N2O3S B3913778 6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B3913778
M. Wt: 397.3 g/mol
InChI Key: DBKJUQTWUYLUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with the molecular formula C14H13Cl2NO3 This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with cyclohex-3-ene-1-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate thiazole ring, which is then coupled with the cyclohexene carboxylic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and dichlorophenyl group are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the thiazole and dichlorophenyl groups.

    3,4-Dichlorophenyl isothiocyanate: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c18-12-6-5-9(7-13(12)19)14-8-25-17(20-14)21-15(22)10-3-1-2-4-11(10)16(23)24/h1-2,5-8,10-11H,3-4H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKJUQTWUYLUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.